molecular formula C22H24N2O2 B1627348 1,3-Dimesitylimidazolium-2-carboxylate CAS No. 675877-56-2

1,3-Dimesitylimidazolium-2-carboxylate

Cat. No.: B1627348
CAS No.: 675877-56-2
M. Wt: 348.4 g/mol
InChI Key: NEHHJWFJQYAIPS-UHFFFAOYSA-N
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Description

1,3-Dimesitylimidazolium-2-carboxylate is a zwitterionic compound derived from the imidazole family. It is characterized by the presence of two mesityl groups attached to the nitrogen atoms of the imidazole ring and a carboxylate group at the second position. This compound is notable for its stability and unique structural properties, making it a valuable subject of study in various fields of chemistry.

Scientific Research Applications

1,3-Dimesitylimidazolium-2-carboxylate has several scientific research applications:

Biochemical Analysis

Biochemical Properties

It has been found to act as a catalyst in the synthesis of vicinal diols via the hydrolysis of cyclic carbonates . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in these reactions.

Molecular Mechanism

It is known to act as a catalyst in chemical reactions, suggesting that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The stability and degradation of 1,3-Dimesitylimidazolium-2-carboxylate over time in laboratory settings have not been extensively studied. It is known that the compound can be reused over six times without obvious loss of catalytic activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dimesitylimidazolium-2-carboxylate can be synthesized through the N-alkylation and C-carboxylation of 1-methylimidazole with dimethyl carbonate. The reaction typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimesitylimidazolium-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The mesityl groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve halogenating agents or nucleophiles under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution can produce various substituted imidazolium compounds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dimesitylimidazolium-2-carboxylate is unique due to the presence of bulky mesityl groups, which provide steric hindrance and enhance the compound’s stability. This makes it particularly effective as a catalyst in certain reactions, where other similar compounds may not perform as well.

Properties

IUPAC Name

1,3-bis(2,4,6-trimethylphenyl)imidazol-1-ium-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O2/c1-13-9-15(3)19(16(4)10-13)23-7-8-24(21(23)22(25)26)20-17(5)11-14(2)12-18(20)6/h7-12H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEHHJWFJQYAIPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)N2C=C[N+](=C2C(=O)[O-])C3=C(C=C(C=C3C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60575608
Record name 1,3-Bis(2,4,6-trimethylphenyl)-1H-imidazol-3-ium-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60575608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

675877-56-2
Record name 1,3-Bis(2,4,6-trimethylphenyl)-1H-imidazol-3-ium-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60575608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Dimesitylimidazolium-2-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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